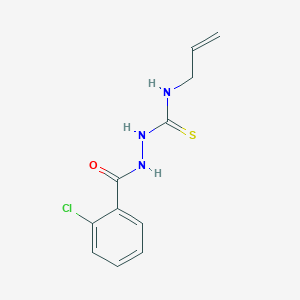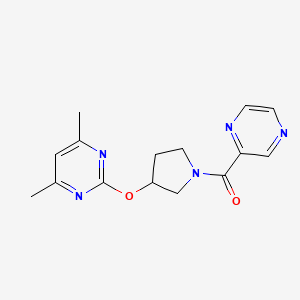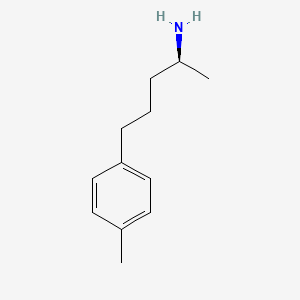
(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a synthetic organic compound that incorporates a unique arrangement of functional groups Its structure consists of a pyrazole ring, a pyridazine ring, and a trifluoromethyl phenyl group attached to a piperazine ring via a methanone linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone typically involves multiple steps, incorporating sequential reactions to build the compound's intricate structure. A general synthetic route includes:
Preparation of the pyrazole and pyridazine intermediates through cyclization reactions of suitable precursors.
Formation of the trifluoromethyl phenyl-substituted piperazine ring using aromatic substitution reactions.
Coupling of the intermediate units through condensation or carbonylation reactions to form the final compound.
Industrial Production Methods: Industrial production might involve scalable processes such as:
Continuous flow synthesis to enhance efficiency.
Catalytic processes to reduce energy consumption and improve yields.
Optimization of solvents and reagents to minimize waste and adhere to green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes: The compound (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone can undergo several types of chemical reactions:
Oxidation: Formation of oxidized products by reacting with strong oxidizing agents.
Reduction: Conversion to reduced forms with the help of reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions on aromatic rings and piperazine moieties.
Common Reagents and Conditions:
Oxidation: Agents like potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Agents such as sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Conditions involving halogenation reagents, Friedel-Crafts catalysts.
Major Products Formed:
Hydroxylated derivatives from oxidation.
Aminated derivatives from reduction.
Halo or alkyl substituted products from substitution reactions.
Applications De Recherche Scientifique
Chemistry: Serves as a building block in synthesizing complex molecules for material science, including polymers and advanced materials.
Biology: Used in bioorganic chemistry for designing ligands and inhibitors targeting specific enzymes and receptors.
Medicine: Explored for its potential in drug development, particularly in creating pharmaceuticals targeting central nervous system disorders, owing to its complex structure and functional diversity.
Industry: Utilized in the production of specialty chemicals and intermediates for agrochemicals, dyes, and pigments.
Mécanisme D'action
Molecular Targets and Pathways:
The compound's interaction with biological molecules often involves hydrogen bonding, π-π stacking, and hydrophobic interactions.
Targets might include G-protein coupled receptors, ion channels, and enzymes, modulating their activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds:
(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone: Lacks the trifluoromethyl group, impacting its biological activity and pharmacokinetics.
(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone: Substitution with chlorine alters electronic properties and reactivity.
(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-nitrophenyl)piperazin-1-yl)methanone: The nitro group introduces different reactivity patterns and potential biological activities.
Uniqueness:
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability.
Presence of multiple heterocycles (pyrazole and pyridazine) provides diverse reactive sites and potential for interaction with various biological targets.
Propriétés
IUPAC Name |
(6-pyrazol-1-ylpyridazin-3-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O/c20-19(21,22)14-3-1-4-15(13-14)26-9-11-27(12-10-26)18(29)16-5-6-17(25-24-16)28-8-2-7-23-28/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUKBHNWOGXLAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2763488.png)


![5-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2763492.png)




![4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B2763499.png)
![[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine](/img/structure/B2763500.png)
![Ethyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2763501.png)



